Fmoc-D-Ser-OH

Overview

Description

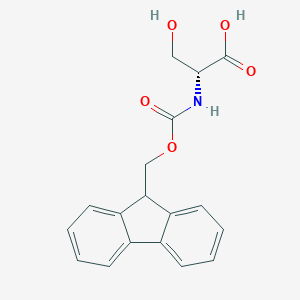

Fmoc-D-Ser-OH: , also known as 9-fluorenylmethyloxycarbonyl-D-serine, is a derivative of the amino acid D-serine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and elongation of the peptide chain.

Mechanism of Action

Target of Action

Fmoc-D-Ser-OH, also known as N-α-Fmoc-D-serine, is primarily used as a protecting group for amines in organic synthesis . It plays a crucial role in the synthesis of peptides, particularly in Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The fluorenylmethoxycarbonyl protecting group (Fmoc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis. It serves as a temporary protecting group for the amine at the N-terminus in SPPS . , ensuring the integrity of the peptide chain during synthesis.

Result of Action

The primary result of this compound’s action is the protection of amines during peptide synthesis, allowing for the successful construction of peptide chains . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and is rapidly removed in a basic environment . Additionally, storage conditions can impact the stability of this compound. It is recommended to be stored at temperatures between 2-8°C .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Ser-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino terminus during peptide synthesis, preventing unwanted side reactions . This allows for the precise assembly of amino acids in a specific sequence to form the desired peptide. The enzymes and proteins that this compound interacts with are largely those involved in peptide synthesis, including peptidyl transferases and aminoacyl-tRNA synthetases .

Cellular Effects

In terms of cellular effects, this compound primarily influences the process of protein synthesis. By protecting the amino terminus during peptide synthesis, it ensures the correct assembly of amino acids, thereby influencing the function of the resulting protein . This can have wide-ranging effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is centered around its role as a protective group in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is exploited in SPPS, where the Fmoc group is removed by a solution of piperidine in N,N-dimethylformamide (DMF), allowing the next amino acid to be added to the growing peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group is stable under the acidic conditions used for peptide chain elongation but can be selectively removed under basic conditions . This allows for the stepwise assembly of the peptide chain over time.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as peptidyl transferases and aminoacyl-tRNA synthetases . The removal of the Fmoc group is a key step in this pathway, allowing for the addition of the next amino acid in the sequence.

Transport and Distribution

In the context of peptide synthesis, this compound is typically bound to a solid support, which allows for easy separation of the growing peptide chain from the reaction solution . The distribution of this compound within cells and tissues is not typically relevant, as it is primarily used in vitro.

Subcellular Localization

As this compound is primarily used in vitro for peptide synthesis, its subcellular localization is not typically relevant. The peptides synthesized using this compound can have diverse subcellular localizations, depending on their sequence and the presence of any targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling necessary for peptide chain elongation.

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, forming dibenzofulvene as a byproduct.

Coupling Reactions: The free amino group of D-serine can participate in peptide bond formation with activated carboxyl groups of other amino acids.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.

Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and additives like hydroxybenzotriazole (HOBt) are used to activate carboxyl groups for peptide bond formation.

Major Products:

Peptides: The primary products are peptides with sequences incorporating D-serine residues.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Ser-OH is predominantly utilized as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group allows for selective modification of amino acids without interfering with other functional groups. This property is essential for constructing complex peptide structures.

- Key Benefits:

- Facilitates stepwise assembly of peptides.

- Compatible with various solvents and coupling reagents.

Case Study:

A study demonstrated the efficiency of this compound in synthesizing glycosylated peptides using microwave irradiation. The results indicated high yields of glycosylated products when combined with different glycosylation donors, showcasing the versatility of this compound in peptide synthesis .

Drug Development

In pharmaceutical research, this compound plays a significant role in designing bioactive peptides that can serve as therapeutic agents for various diseases. Its stability and solubility enhance the bioavailability of peptide-based drugs.

- Applications:

- Development of targeted therapies.

- Optimization of drug efficacy and reduction of side effects.

Data Table: Peptide Drug Development Applications

| Peptide Type | Target Disease | Outcome |

|---|---|---|

| Antimicrobial Peptides | Bacterial Infections | Improved efficacy in trials |

| Anticancer Peptides | Cancer | Enhanced targeting of tumor cells |

Bioconjugation

This compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for enhancing drug delivery systems and creating targeted therapies.

- Advantages:

- Facilitates the conjugation of peptides to antibodies or other therapeutic agents.

- Improves specificity and reduces off-target effects.

Protein Engineering

Researchers utilize this compound to modify proteins, enhancing their stability and functionality. This modification is crucial for various biotechnological applications, including enzyme design and therapeutic protein development.

- Research Insights:

- Modifications can lead to improved enzyme activity.

- Stability enhancements allow for longer shelf-life and efficacy in therapeutic applications.

Diagnostics

In diagnostic applications, this compound can be incorporated into assays to aid in the detection of specific biomolecules. Its use enhances the sensitivity and specificity of diagnostic tests.

- Example Applications:

- Detection assays for biomarkers in diseases.

- Improved methodologies for analyzing complex biological samples.

Comparison with Similar Compounds

Fmoc-L-Ser-OH: The L-enantiomer of serine, used similarly in peptide synthesis.

Fmoc-D-Thr-OH: A derivative of D-threonine, another amino acid used in peptide synthesis.

Uniqueness:

By understanding the properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Biological Activity

Fmoc-D-Ser-OH (Fluorenylmethyloxycarbonyl-D-serine) is a modified amino acid widely used in peptide synthesis and research. Its unique properties contribute to various biological activities, making it a subject of interest in biochemical studies. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Overview of this compound

This compound is an amino acid derivative that features the Fmoc protecting group, which is commonly utilized in solid-phase peptide synthesis. The D-serine form is particularly significant due to its role as a neuromodulator in the central nervous system, influencing synaptic plasticity and cognitive functions.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Protection of the amino group : The amine group of D-serine is protected using the Fmoc group to prevent unwanted reactions during peptide synthesis.

- Activation : The carboxylic acid group can be activated using coupling reagents like HATU or DIC to facilitate peptide bond formation.

- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological assays.

Biological Activity

This compound exhibits several biological activities:

- Neurotransmitter Modulation : D-serine acts as a co-agonist at NMDA receptors, playing a crucial role in synaptic transmission and neuroplasticity. Studies have shown that alterations in D-serine levels can affect cognitive functions and are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease .

- Antimicrobial Properties : Research has indicated that peptides containing D-serine may exhibit antimicrobial activity. This property can be leveraged in developing novel antimicrobial agents .

- Self-Assembly : this compound has been shown to participate in self-assembly processes, forming supramolecular structures that can be utilized in material science applications. These structures demonstrate controlled morphological changes based on concentration and temperature, which can be tailored for specific applications .

Case Study 1: Role in Neurological Disorders

A study published in Nature explored the role of D-serine in synaptic plasticity and its implications for schizophrenia. Researchers found that patients with schizophrenia had altered levels of D-serine, suggesting its potential as a therapeutic target . The administration of D-serine showed promise in alleviating symptoms associated with this disorder.

Case Study 2: Antimicrobial Peptide Development

In another study, researchers synthesized peptides incorporating this compound to evaluate their antimicrobial properties against various pathogens. The results indicated that these peptides exhibited significant antibacterial activity, highlighting their potential for developing new antibiotics .

Data Table: Properties and Applications of this compound

| Property | Description | Application |

|---|---|---|

| Neurotransmitter Role | Co-agonist at NMDA receptors | Treatment of neurological disorders |

| Antimicrobial Activity | Exhibits antibacterial properties | Development of antimicrobial agents |

| Self-Assembly Behavior | Forms supramolecular structures | Material science applications |

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTKZVJMSCONAK-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350933 | |

| Record name | Fmoc-D-Ser-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116861-26-8 | |

| Record name | Fmoc-D-Ser-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.